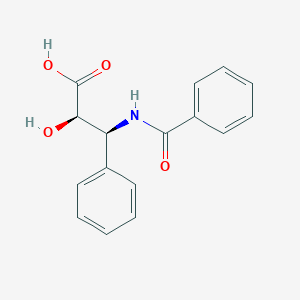

N-Benzoyl-(2R,3S)-3-phenylisoserine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJVYOWKYPNSTK-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157433 | |

| Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132201-33-3 | |

| Record name | (2R,3S)-N-Benzoyl-3-phenylisoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132201-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132201333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzoyl-(2R,3S)-3-phenylisoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZOYL-3-PHENYLISOSERINE, (2R,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D998Q2WJCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Benzoyl-(2R,3S)-3-phenylisoserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-(2R,3S)-3-phenylisoserine, a crucial chiral building block, is of significant interest to the pharmaceutical industry. It is most notably recognized as the C-13 side chain of the potent anticancer agent Paclitaxel (Taxol®). The presence and specific stereochemistry of this side chain are essential for the drug's tubulin-binding and microtubule-stabilizing activity, which ultimately leads to its cytotoxic effects on cancer cells. A thorough understanding of its chemical properties is paramount for its synthesis, purification, and incorporation into active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the key chemical and physical properties of this compound, detailed experimental protocols for their determination, and a workflow for its asymmetric synthesis.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data is essential for its handling, formulation, and quality control.

Table 1: General Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid | [1] |

| Synonyms | Taxol side chain, (2R,3S)-N-Benzoyl-3-phenyl Isoserine | [2][3] |

| CAS Number | 132201-33-3 | |

| Molecular Formula | C₁₆H₁₅NO₄ | [2] |

| Molecular Weight | 285.29 g/mol | [2] |

| Appearance | White crystalline powder |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 169-172 °C | |

| Optical Activity | [α]²⁰/D −40° (c = 1.0 in ethanol) | |

| Solubility | DMSO: 57 mg/mL (199.79 mM) | [2] |

| DMSO: ≥ 160 mg/mL | ||

| Soluble in methanol (B129727) and ethanol | ||

| pKa | Data not available in search results |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. While specific spectra with detailed peak assignments were not available in the search results, this section outlines the expected spectral characteristics based on the molecule's structure and provides general experimental protocols. Commercially available samples from suppliers like Sigma-Aldrich can be used to obtain definitive spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methine protons of the isoserine backbone, the amide proton, and the hydroxyl and carboxylic acid protons. The coupling constants between the methine protons would be indicative of their syn relationship.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the isoserine core.[4]

Experimental Protocol for NMR Spectroscopy:

A general procedure for obtaining NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a typical spectral width would be 0-12 ppm. For ¹³C NMR, a spectral width of 0-200 ppm is appropriate.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected FT-IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |

| N-H (Amide) | 3400-3200 | Stretching vibration |

| C-H (Aromatic) | 3100-3000 | Stretching vibration |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching vibration |

| C=O (Amide I) | 1680-1630 | Stretching vibration |

| C=C (Aromatic) | 1600-1450 | Stretching vibration |

| N-H (Amide II) | 1550-1510 | Bending vibration |

| C-O | 1300-1000 | Stretching vibration |

Experimental Protocol for FT-IR Spectroscopy:

A general procedure for obtaining an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique is as follows:

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the FT-IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio. A typical scanning range is 4000-400 cm⁻¹.

-

Data Processing and Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Experimental Protocols for Physicochemical Properties

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered sample is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower heating rate (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of this compound in a given solvent.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Asymmetric Synthesis Workflow

The asymmetric synthesis of this compound is crucial for obtaining the correct stereoisomer required for its biological activity. A widely recognized and efficient method is the Ojima β-lactam synthon method. This approach involves the stereoselective cycloaddition of a chiral ester enolate with an imine to form a β-lactam, which is then hydrolyzed to yield the desired product.

Caption: Ojima β-Lactam Synthesis Workflow.

Biological Significance and Applications

This compound is primarily utilized as a key intermediate in the semi-synthesis of Paclitaxel and its analogues, such as Docetaxel. The chiral nature of this side chain is indispensable for the potent antitumor activity of these drugs.[3] Research has shown that modifications to this side chain can significantly impact the efficacy and pharmacological profile of the final drug product. Therefore, its efficient synthesis and purification are of great importance in the development of new and improved taxane-based cancer therapies. The compound itself has also been studied for its potential cytotoxic, antiviral, and immunomodulatory activities.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties of this compound, a vital component in the synthesis of taxane-based anticancer drugs. The presented data tables, experimental protocols, and synthesis workflow offer a valuable resource for researchers, scientists, and drug development professionals working with this important molecule. A comprehensive understanding of these properties is essential for ensuring the quality, efficacy, and safety of the resulting therapeutic agents.

References

N-Benzoyl-(2R,3S)-3-phenylisoserine: A Technical Guide to its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-(2R,3S)-3-phenylisoserine, often referred to as the Taxol C-13 side chain, is a crucial molecular component responsible for the significant antitumor activity of Paclitaxel (B517696) (Taxol), a widely used chemotherapeutic agent.[1][2][3] The presence and specific stereochemistry of this side chain are essential for the biological efficacy of Taxol and its derivatives.[4] This technical guide provides an in-depth overview of the molecular structure of this compound, including its key chemical identifiers, physicochemical properties, and detailed structural data. Furthermore, it outlines a comprehensive experimental protocol for its synthesis and characterization, aiming to serve as a valuable resource for researchers in medicinal chemistry and drug development. The molecule is also known to exhibit cytotoxic, antiviral, and immunomodulatory activities.[5]

Molecular Structure and Chemical Identifiers

The molecular structure of this compound is characterized by a phenyl group and a benzoyl group attached to an isoserine core. The specific stereochemistry, (2R, 3S), is critical for its biological activity.

| Identifier | Value |

| IUPAC Name | (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid[6] |

| CAS Number | 132201-33-3[1][7][8] |

| Molecular Formula | C₁₆H₁₅NO₄[1][2] |

| Molecular Weight | 285.29 g/mol [1][7][8] |

| SMILES | O--INVALID-LINK--c1ccccc1)c2ccccc2">C@HC(O)=O[4][7] |

| InChI | 1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m0/s1[4][7] |

| InChI Key | HYJVYOWKYPNSTK-UONOGXRCSA-N[4][7] |

Physicochemical Properties

| Property | Value |

| Melting Point | 169-172 °C[4][7] |

| Optical Activity | [α]20/D −40°, c = 1.0 in ethanol[7][9] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥ 160 mg/mL)[8] |

Crystallographic Data and Molecular Geometry

Bond Lengths

| Atom 1 | Atom 2 | Length (Å) |

| C1' | C2' | 1.53 |

| C2' | O2' | 1.42 |

| C2' | C3' | 1.54 |

| C3' | N3' | 1.45 |

| N3' | C=O | 1.35 |

| C=O | Cbz | 1.50 |

| C3' | Cph | 1.52 |

| C1' | O1' | 1.25 |

| C1' | O | 1.26 |

Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| O2' | C2' | C1' | 110.5 |

| O2' | C2' | C3' | 109.8 |

| C1' | C2' | C3' | 111.2 |

| N3' | C3' | C2' | 110.7 |

| N3' | C3' | Cph | 111.3 |

| C2' | C3' | Cph | 112.1 |

| C3' | N3' | C=O | 121.5 |

| N3' | C=O | Cbz | 116.8 |

| O | C1' | O1' | 125.3 |

| O | C1' | C2' | 118.9 |

| O1' | C1' | C2' | 115.8 |

Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C1' | C2' | C3' | N3' | -65.4 |

| O2' | C2' | C3' | N3' | 54.8 |

| C2' | C3' | N3' | C=O | 165.7 |

| C3' | N3' | C=O | Cbz | -178.9 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including asymmetric synthesis via chiral β-lactams. The following protocol is a composite of established methodologies.

Step 1: Synthesis of racemic cis-3-phenylglycidic acid methyl ester

-

Cool a mixture of benzaldehyde (B42025) (2.0 moles) and methyl chloroacetate (B1199739) (2.6 moles) in methanol (B129727) to 0°C under a nitrogen atmosphere.

-

Slowly add sodium methoxide (B1231860) (2.5 moles, 30 wt% solution in methanol) over 2 hours, maintaining the temperature at 0°C.

-

Stir the mixture for an additional 60 minutes at 0°C.

-

Allow the reaction to warm to 22°C and stir for a further 2 hours.

-

Quench the reaction by the slow addition of acetic acid (0.5 moles).

-

Perform a workup with toluene (B28343) and water to isolate the crude product.

Step 2: Formation of racemic threo-3-phenylisoserine amide

-

Treat the racemic cis-3-phenylglycidic acid methyl ester with ammonia.

Step 3: Hydrolysis to racemic threo-3-phenylisoserine

-

Hydrolyze the racemic threo-3-phenylisoserine amide using barium hydroxide.

Step 4: Benzoylation

-

Benzoylate the racemic threo-3-phenylisoserine to yield racemic threo-N-benzoyl-3-phenylisoserine.

Step 5: Chiral Resolution

-

Perform a fractional crystallization of the racemic mixture with a chiral resolving agent, such as S-(-)-methylbenzylamine, to isolate the desired (2R,3S)-N-benzoyl-3-phenylisoserine.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire ¹H NMR spectra on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Characteristic peaks for the phenyl and benzoyl protons are expected in the aromatic region (δ 7-8 ppm). The methine protons on the isoserine backbone will appear as distinct multiplets.

-

¹³C NMR: Acquire ¹³C NMR spectra to confirm the carbon framework of the molecule.

Infrared (IR) Spectroscopy:

-

Obtain an ATR-IR spectrum of the solid sample. Key vibrational bands include a broad O-H stretch (around 3400 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), a C=O stretch of the carboxylic acid (around 1720 cm⁻¹), and a C=O stretch of the amide (around 1640 cm⁻¹).

Mass Spectrometry (MS):

-

Perform high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition. Electrospray ionization (ESI) is a suitable method. The expected [M+H]⁺ ion would be at m/z 286.1074.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 4. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. selleckchem.com [selleckchem.com]

- 7. Crystal and molecular structure of paclitaxel (taxol) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Crystallography Open Database: Search results [qiserver.ugr.es]

"N-Benzoyl-(2R,3S)-3-phenylisoserine" CAS number 132201-33-3

CAS Number: 132201-33-3

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzoyl-(2R,3S)-3-phenylisoserine, a pivotal molecule in the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol). This document consolidates essential information on its chemical and physical properties, synthesis, analytical characterization, and biological significance, tailored for professionals in the fields of chemical synthesis and drug development.

Core Concepts and Significance

This compound is renowned as the C-13 side chain of Paclitaxel.[1] This side chain is crucial for the potent antitumor activity of Taxol.[2] The semi-synthesis of Paclitaxel predominantly involves the esterification of the protected baccatin (B15129273) III core with this synthetically accessible side chain.[3] This approach circumvents the challenges associated with the total synthesis of Paclitaxel and the low natural abundance of the final drug.[4] The (2R,3S) stereochemistry of the phenylisoserine (B1258129) moiety is essential for its biological function.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 132201-33-3 | [5] |

| Molecular Formula | C₁₆H₁₅NO₄ | [5] |

| Molecular Weight | 285.29 g/mol | [5][6] |

| Melting Point | 169-172 °C | [5][7] |

| Optical Activity | [α]20/D −40° (c = 1.0 in ethanol) | [5][7][8] |

| Appearance | White to off-white powder | |

| Solubility | DMSO: 52-57 mg/mL (approx. 182-200 mM) | [1][2] |

Table 2: Spectroscopic Data

| Technique | Data Summary | Reference(s) |

| ¹H NMR | Spectra available on PubChem. | [6] |

| ¹³C NMR | Spectra available on PubChem. | [6] |

| Mass Spectrometry | Precursor [M+H]⁺: 286.1076 m/z; Precursor [M+Na]⁺: 308.0891 m/z. | [6] |

Synthesis and Experimental Protocols

The asymmetric synthesis of this compound is a critical step in the semi-synthesis of Paclitaxel. A prevalent and efficient method involves the chiral ester enolate-imine cyclocondensation to form a β-lactam intermediate, which is subsequently hydrolyzed to yield the desired product.

General Synthesis Workflow

The synthesis can be conceptualized as a multi-step process, which is illustrated in the workflow diagram below. This process emphasizes the generation of a chiral β-lactam precursor followed by its conversion to the final product.

Caption: General synthesis workflow for this compound.

Representative Experimental Protocol: Synthesis via β-Lactam Intermediate

This protocol is a representative example based on the widely cited ester enolate-imine cyclocondensation method.

Step 1: Formation of the β-Lactam

-

A solution of a chiral lithium ester enolate is prepared in an anhydrous aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C).

-

An appropriate imine (e.g., derived from benzaldehyde (B42025) and an amine) is added to the enolate solution.

-

The reaction mixture is stirred at low temperature for a specified period to facilitate the cyclocondensation reaction, yielding the chiral 3-hydroxy-4-aryl-β-lactam.[9]

-

The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Step 2: N-Benzoylation

-

The synthesized β-lactam is dissolved in a suitable solvent (e.g., dichloromethane).

-

A base (e.g., pyridine (B92270) or triethylamine) and benzoyl chloride are added to the solution.

-

The reaction is stirred at room temperature until completion, leading to the formation of the N-benzoyl-β-lactam.

-

The product is isolated and purified.

Step 3: Hydrolysis of the β-Lactam

-

The N-benzoyl-β-lactam is subjected to hydrolysis under acidic or basic conditions to open the lactam ring.

-

The resulting product, this compound, is then purified by recrystallization or chromatography.

Role in Paclitaxel Semi-Synthesis

The primary application of this compound is in the semi-synthesis of Paclitaxel. This involves the coupling of the side chain to a protected baccatin III core, a naturally abundant precursor.

Paclitaxel Semi-Synthesis Workflow

The following diagram illustrates the key steps in the semi-synthesis of Paclitaxel, highlighting the crucial role of the phenylisoserine side chain.

Caption: Workflow for the semi-synthesis of Paclitaxel.

Representative Experimental Protocol: Coupling with Baccatin III Derivative

This is a generalized protocol for the esterification step.

-

A protected baccatin III derivative (e.g., 7-O-triethylsilyl baccatin III) is dissolved in an anhydrous solvent such as toluene (B28343) or THF.

-

This compound (or an activated form of it) and a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP)) are added to the solution.

-

The reaction mixture is stirred at room temperature or with gentle heating until the esterification is complete, as monitored by techniques like TLC or HPLC.

-

The coupled product, a protected Paclitaxel derivative, is then purified.

-

The protecting groups are subsequently removed under appropriate conditions to yield Paclitaxel.

Biological Activity

While the primary biological relevance of this compound is as a component of Paclitaxel, some studies have investigated its intrinsic biological activities.

Table 3: Reported Biological Activities

| Activity Type | Description | Reference(s) |

| Cytotoxicity | Exhibited cytotoxic properties. One study reported 62% inhibition of B16 melanoma cell proliferation at a concentration of 42 µM. | [1][10] |

| Antiviral Activity | Reported to have antiviral effects. | [1] |

| Immunomodulatory Activity | Shown to possess immunomodulatory capabilities. | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a standard protocol for assessing the cytotoxicity of a compound against a cancer cell line, such as B16 melanoma.

-

Cell Culture: B16 melanoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to various concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Logical Relationships

The interplay between the structural components of Paclitaxel and its biological activity is a key concept in its drug development.

Caption: Logical diagram of Paclitaxel's structure-activity relationship.

Conclusion

This compound is a molecule of immense importance in medicinal chemistry and pharmaceutical manufacturing. Its efficient asymmetric synthesis and its role as the key side chain for the semi-synthesis of Paclitaxel have been instrumental in making this vital anticancer drug more accessible. This technical guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and developers in the field. Further research into novel synthetic routes and the exploration of the intrinsic biological activities of this and related compounds may open new avenues for drug discovery.

References

- 1. The Cell Survival of F10B16 Melanoma and 4T1 Breast Adenocarcinoma Irradiated to Gamma Radiation Using the MTT Assay Based on Two Different Calculation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uni-saarland.de [uni-saarland.de]

- 10. peptide.com [peptide.com]

The Linchpin of Potency: A Technical Guide to the Biological Significance of the Taxol C-13 Side Chain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) (Taxol), a natural product derived from the Pacific yew tree (Taxus brevifolia), remains a cornerstone of chemotherapy for a variety of solid tumors, including ovarian, breast, and lung cancers. Its primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death. Extensive structure-activity relationship (SAR) studies have unequivocally demonstrated that the ester side chain at the C-13 position of the taxane (B156437) core is paramount to its potent biological activity. This technical guide provides an in-depth exploration of the biological significance of the Taxol C-13 side chain, detailing its crucial role in tubulin binding, microtubule stabilization, and the challenges of drug resistance. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and pathways to offer a comprehensive resource for researchers in oncology and drug development.

The C-13 Side Chain: A Prerequisite for Biological Activity

The C-13 side chain, chemically known as N-benzoyl-β-phenylisoserine, is not merely an appendage to the taxane core but an essential component for Taxol's potent anticancer effects. The precursor to paclitaxel, baccatin (B15129273) III, which lacks this side chain, is largely devoid of the biological activities characteristic of Taxol.[1][2] However, it is important to note that the C-13 side chain is not an absolute requirement for a taxane molecule to possess biological activity, as demonstrated by the activity of 2-m-azido baccatin III.[1][2] This analogue, which lacks the C-13 side chain but has a modification on the C-2 benzoyl ring, exhibits Taxol-like activity, including the inhibition of human cancer cell proliferation at nanomolar concentrations and the reorganization of microtubules into bundles.[1][2]

Structure-Activity Relationship

The structure of the C-13 side chain is finely tuned for optimal interaction with its binding pocket on β-tubulin. Key structural features that are critical for activity include:

-

The (2'R, 3'S) stereochemistry: The specific stereochemical configuration at the C-2' and C-3' positions of the side chain is crucial for its biological activity. Altering this configuration significantly diminishes the compound's ability to inhibit microtubule disassembly.[3]

-

The 2'-hydroxyl group: This hydroxyl group is essential for high-affinity binding to tubulin. Its removal leads to a dramatic reduction in both tubulin binding and cytotoxic activity.[4] Molecular dynamics simulations suggest that the 2'-OH group forms a critical hydrogen bond with the D26 residue of β-tubulin.[4]

-

The 3'-phenyl group and 3'-N-benzoyl group: These bulky aromatic groups are crucial for hydrophobic interactions within the binding pocket. Modifications to these groups can significantly impact the drug's potency.

Interaction with the Tubulin Binding Pocket

Paclitaxel binds to a hydrophobic pocket on the interior surface of the β-tubulin subunit of the microtubule polymer. The C-13 side chain plays a pivotal role in anchoring the drug within this pocket and inducing a conformational change in tubulin that promotes microtubule stabilization.

The binding of Taxol is a complex process that is thought to involve a "T-shaped" or "butterfly" conformation of the molecule within the binding site.[5] In this conformation, the C-2 benzoyl group is positioned between the two phenyl groups of the C-13 side chain. This arrangement is believed to be the most energetically favorable and is supported by experimental evidence from highly active constrained analogs.[5]

The binding of the C-13 side chain induces a conformational change in the M-loop of β-tubulin, which is a critical region for lateral contacts between protofilaments in the microtubule. This induced fit is thought to strengthen these lateral interactions, thereby stabilizing the entire microtubule structure.

Impact on Microtubule Dynamics and Stabilization

The primary consequence of Taxol binding is the suppression of microtubule dynamics. Microtubules are inherently dynamic structures that undergo phases of growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability, which is essential for their cellular functions, particularly during mitosis. Taxol effectively freezes this dynamic process by promoting tubulin polymerization and inhibiting depolymerization.

The C-13 side chain is instrumental in this stabilization. While the taxane core itself contributes to the binding energy, the bulky and hydrophobic C-13 side chain is thought to be crucial for recognizing and stabilizing the straight conformation of tubulin protofilaments found in microtubules.[6] This selective binding to the assembled state of tubulin is a key aspect of its mechanism of action.

Quantitative Data on the Biological Activity of Taxol and its Analogs

The following tables summarize key quantitative data from various studies, highlighting the impact of modifications to the C-13 side chain on the biological activity of Taxol.

Table 1: In Vitro Cytotoxicity (IC50) of Paclitaxel and C-13 Side Chain Analogs

| Compound | Cell Line | IC50 (nM) | Reference |

| Paclitaxel | SK-BR-3 (HER2+) | 5.0 ± 1.0 | [1][7] |

| Paclitaxel | MDA-MB-231 (Triple Negative) | 3.0 ± 0.5 | [1][7] |

| Paclitaxel | T-47D (Luminal A) | 4.0 ± 0.8 | [1][7] |

| Paclitaxel | Human Burkitt lymphoma CA46 | 40 | [8] |

| Docetaxel | Human Burkitt lymphoma CA46 | 10 | [8] |

| 2-debenzoyl-2-m-azidobenzoyl-paclitaxel | Human Burkitt lymphoma CA46 | 3 | [8] |

| 2'-deoxy-Paclitaxel | A2780 (Ovarian) | >1000 | [4] |

| N-debenzoyl-2'-deoxy-Paclitaxel | A2780 (Ovarian) | Inactive | [4] |

| Baccatin III | A2780 (Ovarian) | >5000 | [4] |

Table 2: Tubulin Assembly and Binding Affinity of Paclitaxel and its Analogs

| Compound | Assay | Value | Reference |

| Paclitaxel | Tubulin Assembly (EC50) | 23 µM | [8] |

| Docetaxel | Tubulin Assembly (EC50) | 11 µM | [8] |

| 2-debenzoyl-2-m-azidobenzoyl-paclitaxel | Tubulin Assembly (EC50) | 4.7 µM | [8] |

| Paclitaxel | Tubulin Binding (Kb) | 3.7 x 10^7 M^-1 | [6] |

| Baccatin III | Tubulin Binding (Kb) | 1.5 x 10^5 M^-1 | [6] |

| 2a (acrylamide analog) | Tubulin Binding (Kb) | 0.8 ± 0.3 x 10^3 M^-1 | [6] |

| 2'-deoxy-Paclitaxel | Relative Binding Affinity vs. Paclitaxel | ~100-fold less | [4] |

The Role of the C-13 Side Chain in Drug Resistance

Drug resistance is a major obstacle in cancer chemotherapy, and resistance to Taxol is often multifactorial. Mechanisms of resistance can involve alterations in the drug target (tubulin) or increased drug efflux from the cell.

-

Tubulin Mutations: Mutations in the gene encoding β-tubulin can alter the Taxol binding site, thereby reducing the drug's affinity. The C-13 side chain's extensive interactions within the binding pocket make it sensitive to such mutations.

-

Overexpression of P-glycoprotein (P-gp): P-gp is a transmembrane efflux pump that can actively transport a wide range of hydrophobic drugs, including Taxol, out of the cell. The C-13 side chain contributes to the overall hydrophobicity of Taxol, making it a substrate for P-gp. Modifications to the C-13 side chain have been explored as a strategy to develop Taxol analogs that are less susceptible to P-gp-mediated efflux.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM stock)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (dissolved in DMSO)

-

96-well, black, clear-bottom microplate

-

Temperature-controlled microplate reader capable of fluorescence detection

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of tubulin (e.g., 3 mg/mL) in GTB on ice.

-

Prepare a polymerization buffer containing GTB, 1 mM GTP, and 10% glycerol.

-

Prepare serial dilutions of the test compound in the polymerization buffer. The final DMSO concentration should be kept below 1%.

-

-

Assay Setup:

-

Pre-warm the 96-well plate to 37°C.

-

Add the test compound dilutions to the wells. Include positive (Paclitaxel) and negative (vehicle) controls.

-

Add the tubulin solution to each well to initiate the polymerization reaction.

-

Add the fluorescent reporter (e.g., DAPI to a final concentration of 10 µM) to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every minute) for 60-90 minutes at 37°C.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The rate and extent of polymerization can be determined from the slope and the plateau of the resulting curves, respectively.

-

MTT Cell Viability Assay

This colorimetric assay is used to determine the cytotoxic effects of a compound on cultured cancer cells and to calculate the IC50 value.

Materials:

-

Cultured cancer cells

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well, clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).

-

Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

-

Mandatory Visualizations

Taxol Binding and Microtubule Stabilization Pathway

References

- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 2. A common pharmacophore for Taxol and the epothilones based on the biological activity of a taxane molecule lacking a C-13 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationships between the structure of taxol analogues and their antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 8. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of N-Benzoyl-3-phenylisoserine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoyl-3-phenylisoserine derivatives represent a critical class of organic compounds, most notably as the C-13 side chain of the potent anticancer agent Paclitaxel (Taxol). The discovery that this side chain is essential for the drug's tubulin-binding and microtubule-stabilizing activity has spurred extensive research into its synthesis and the development of novel analogues. This technical guide provides an in-depth overview of the core methodologies for the discovery and isolation of these derivatives, complete with experimental protocols, quantitative data, and visualizations of key processes.

Core Synthesis and Isolation Strategies

The primary route for the asymmetric synthesis of N-benzoyl-3-phenylisoserine derivatives involves the stereoselective formation of a β-lactam intermediate, followed by its hydrolysis. The β-lactam serves as a chiral synthon, enabling precise control over the stereochemistry at the C-2' and C-3' positions, which is crucial for biological activity.

Asymmetric Synthesis via β-Lactam Intermediate

A highly efficient and practical method for the asymmetric synthesis of the Taxol C-13 side chain is achieved through the chiral ester enolate-imine cyclocondensation to form a 3-hydroxy-4-aryl-β-lactam. This approach, pioneered by Iwao Ojima and colleagues, has become a cornerstone in the synthesis of Taxol and its analogues.

Experimental Workflow for Asymmetric Synthesis

Experimental Protocols

General Procedure for the Asymmetric Synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine Methyl Ester

This protocol is a representative example based on the ester enolate-imine cyclocondensation method.

1. Formation of the Chiral Imine (Schiff Base):

-

To a solution of the desired chiral amine (e.g., (S)-(-)-α-methylbenzylamine) in an anhydrous solvent (e.g., dichloromethane), add benzaldehyde.

-

The reaction mixture is stirred over a drying agent (e.g., anhydrous magnesium sulfate) at room temperature until the formation of the imine is complete, as monitored by TLC or NMR.

-

The drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.

2. [2+2] Cycloaddition to form the β-Lactam:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve a chiral ester (e.g., lithium (R)-(-)-N,N-bis(trimethylsilyl)glycinate) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of the chiral imine in anhydrous THF to the cooled enolate solution.

-

The reaction is stirred at -78 °C for several hours until the reaction is complete.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude β-lactam is purified by column chromatography on silica (B1680970) gel.

3. Hydrolysis of the β-Lactam:

-

The purified β-lactam is dissolved in a suitable solvent system (e.g., a mixture of methanol (B129727) and water).

-

A base (e.g., lithium hydroxide) is added, and the mixture is stirred at room temperature until the hydrolysis is complete.

-

The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the free acid.

4. N-Benzoylation and Esterification:

-

The free acid is dissolved in a solvent (e.g., methanol) and treated with a benzoylating agent (e.g., benzoyl chloride) in the presence of a base (e.g., triethylamine).

-

The reaction mixture is stirred until the N-benzoylation is complete.

-

The solvent is removed, and the residue is worked up to isolate the N-benzoyl-3-phenylisoserine methyl ester.

-

Purification is typically achieved by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound and a representative derivative.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₅NO₄ |

| Molecular Weight | 285.29 g/mol |

| Melting Point | 169-172 °C |

| Optical Rotation [α]²⁰/D | -40° (c=1.0 in ethanol) |

| ¹H NMR (DMSO-d₆, δ) | 7.9-7.2 (m, 10H, Ar-H), 5.5 (d, 1H), 4.6 (d, 1H), 3.6 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆, δ) | 172.5, 166.8, 140.1, 134.2, 131.5, 128.8, 128.4, 128.2, 127.8, 127.5, 74.8, 55.6, 52.3 |

| IR (KBr, cm⁻¹) | 3420, 3300, 1735, 1645, 1540 |

| Mass Spec (ESI-MS) | m/z 286.1 [M+H]⁺ |

Table 2: Cytotoxicity Data of N-Benzoyl-3-phenylisoserine Derivatives

| Derivative | Cell Line | IC₅₀ (µM) |

| This compound | B16 Melanoma | ~42 (62% inhibition)[1] |

| Triazole-containing derivative | MCF-7 | 66.85 µg/mL |

Mechanism of Action: Microtubule Stabilization

The primary mechanism of action of Taxol, and by extension the significance of its N-benzoyl-3-phenylisoserine side chain, is the stabilization of microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division (mitosis), maintenance of cell shape, and intracellular transport.

Signaling Pathway of Microtubule Stabilization

N-benzoyl-3-phenylisoserine derivatives, as part of the Taxol molecule, bind to the β-tubulin subunit within the microtubule polymer. This binding event promotes the assembly of tubulin dimers into microtubules and stabilizes the resulting polymers by inhibiting their depolymerization. The loss of microtubule dynamism leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.

Conclusion

The discovery and subsequent development of efficient synthetic routes to N-benzoyl-3-phenylisoserine derivatives have been pivotal in the fight against cancer. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to explore this important class of compounds further. Future research may focus on the synthesis of novel analogues with improved efficacy, reduced side effects, and the ability to overcome drug resistance, continuing the legacy of this remarkable natural product side chain.

References

Solubility Profile of N-Benzoyl-(2R,3S)-3-phenylisoserine in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Benzoyl-(2R,3S)-3-phenylisoserine, a key intermediate in the synthesis of paclitaxel, in dimethyl sulfoxide (B87167) (DMSO). This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering clear data, experimental context, and procedural insights.

Core Solubility Data

The solubility of this compound in DMSO has been reported by various commercial suppliers. A summary of these findings is presented below, offering a snapshot of the compound's solubility characteristics in this common aprotic solvent. It is important to note that slight variations in experimental conditions, such as the use of fresh DMSO and sonication, can influence the observed solubility.[1][2] For instance, moisture-absorbing DMSO can lead to reduced solubility.[1]

| Reported Solubility (mg/mL) | Molar Concentration (mM) | Source | Notes |

| 160 mg/mL or greater | 560.83 mM or greater | GlpBio[3], Immunomart[4] | No specific protocol provided. |

| 57 mg/mL | 199.79 mM | Selleck Chemicals[1] | Fresh DMSO is recommended as moisture can reduce solubility.[1] |

| 52 mg/mL | 182.27 mM | TargetMol[2] | Sonication is recommended.[2] |

| 10 mM Solution | 10 mM | MedChemExpress[5] | Offered as a ready-made solution.[5] |

Experimental Protocol: Determination of Equilibrium Solubility

While specific, detailed experimental protocols from the data sources are not available, a standard and reliable method for determining the equilibrium solubility of a compound like this compound in DMSO is the shake-flask method. This method is widely accepted and provides a robust measure of a compound's solubility at a given temperature.

Objective: To determine the saturation solubility of this compound in DMSO at a controlled temperature.

Materials:

-

This compound (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of DMSO. The goal is to create a suspension where solid particles of the compound are clearly visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation.

-

Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Dilution and Analysis: Carefully pipette an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). This dilution is necessary to bring the concentration within the linear range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation of Solubility: Back-calculate the original concentration in the undiluted supernatant to determine the solubility of this compound in DMSO at the specified temperature.

To enhance solubility, gentle heating of the solution to 37°C and sonication in an ultrasonic bath can be employed.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for Equilibrium Solubility Determination.

References

physical and chemical properties of (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid, also known as the C-13 side chain of the highly effective anticancer drug Paclitaxel (Taxol), is a chiral organic compound of significant interest in medicinal chemistry and drug development. Its specific stereochemistry is crucial for the potent biological activity of Paclitaxel. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols for their determination and synthesis. The document is intended to serve as a valuable resource for researchers and professionals engaged in the study, synthesis, and application of this important molecule and its derivatives.

Chemical Identity

This section provides the fundamental identifiers for (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid.

| Identifier | Value |

| IUPAC Name | (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid |

| Synonyms | N-Benzoyl-(2R,3S)-3-phenylisoserine, Taxol side chain |

| CAS Registry Number | 132201-33-3 |

| Molecular Formula | C₁₆H₁₅NO₄ |

| Molecular Weight | 285.29 g/mol |

| InChI Key | HYJVYOWKYPNSTK-UONOGXRCSA-N |

| Canonical SMILES | C1=CC=C(C=C1)--INVALID-LINK--O)O">C@@HNC(=O)C2=CC=CC=C2 |

Physical Properties

A summary of the key physical properties of (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid is presented below.

| Property | Value |

| Melting Point | 169-172 °C[1] |

| Boiling Point | 580.7 °C at 760 mmHg[2] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO (≥ 160 mg/mL)[3][4]. Soluble in methanol (B129727) and ethanol[5]. |

| Optical Activity | [α]20/D −40°, c = 1.0 in ethanol |

Chemical Properties

Stability

The compound is generally stable under standard laboratory conditions. Storage at -20°C is recommended for long-term preservation[3].

Reactivity

As a molecule possessing both carboxylic acid and secondary alcohol functionalities, as well as an amide linkage, (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid can undergo a variety of chemical transformations.

-

Esterification: The carboxylic acid group can be esterified under acidic conditions with various alcohols.

-

Acylation: The hydroxyl group can be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base.

-

Amide Hydrolysis: The benzamido group can be hydrolyzed under strong acidic or basic conditions, although this typically requires harsh reaction conditions.

-

Reactions of the Phenyl Groups: The two phenyl rings can undergo electrophilic aromatic substitution reactions, though the reactivity will be influenced by the existing substituents.

The reactivity of this molecule is of particular importance in the semi-synthesis of Paclitaxel, where it is esterified with the baccatin (B15129273) III core.

Biological Activity and Significance

(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid is most renowned as the C-13 side chain of Paclitaxel, a potent microtubule-stabilizing agent used in cancer chemotherapy. The side chain is essential for the drug's ability to bind to β-tubulin, promoting the assembly of microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells.

While the baccatin III core of Paclitaxel is inactive on its own, the attachment of the (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid side chain confers the potent cytotoxic activity[6]. Studies have indicated that modifications to this side chain can significantly impact the biological activity of the resulting Taxol analogs[7].

Some research suggests that the isolated side chain itself may possess some biological activities, including cytotoxic, antiviral, and immunomodulatory effects, and it has been used to study the binding sites of Paclitaxel[8].

Experimental Protocols

Synthesis of (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic Acid

The asymmetric synthesis of the enantiomerically pure (2R,3S) side chain is a critical step in the semi-synthesis of Paclitaxel. One established method involves a chiral ester enolate-imine cyclocondensation reaction to form a β-lactam intermediate, which is subsequently hydrolyzed to yield the desired product.

Protocol:

-

Preparation of the Imine: Benzaldehyde is reacted with a suitable amine (e.g., p-anisidine) in the presence of a dehydrating agent (e.g., MgSO₄) in an appropriate solvent like dichloromethane (B109758) (DCM) to form the corresponding imine. The reaction is typically stirred at room temperature until completion.

-

Chiral Ester Enolate Formation: A chiral auxiliary-containing ester (e.g., derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base such as lithium diisopropylamide (LDA) is then added dropwise to generate the chiral lithium enolate.

-

Enolate-Imine Cyclocondensation: The freshly prepared imine solution is added to the cold enolate solution. The reaction mixture is stirred at -78 °C for several hours, allowing the [2+2] cycloaddition to occur with high diastereoselectivity, forming the chiral β-lactam.

-

Purification of the β-lactam: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude β-lactam is then purified by column chromatography on silica (B1680970) gel.

-

Hydrolysis of the β-lactam: The purified β-lactam is dissolved in a mixture of methanol and aqueous hydrochloric acid. The solution is heated to reflux for several hours to effect the hydrolysis of the β-lactam ring and removal of the chiral auxiliary.

-

Isolation and Purification of the Final Product: After cooling, the reaction mixture is concentrated, and the product is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The final product, (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid, is obtained as a solid and can be further purified by recrystallization.

Determination of Physical Properties

5.2.1. Melting Point Determination

The melting point is determined using a standard melting point apparatus.

-

A small amount of the dried, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

5.2.2. Boiling Point Determination

Due to the high melting point and potential for decomposition at elevated temperatures, the boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure, or determined using specialized micro-methods.

Thiele Tube Method (for high-boiling liquids, adapted for solids):

-

A small amount of the sample is placed in a micro test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the molten sample.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated until a steady stream of bubbles emerges from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

5.2.3. Solubility Determination

The solubility in various solvents is determined by the shake-flask method at a controlled temperature.

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is allowed to stand to allow any undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and diluted appropriately.

-

The concentration of the dissolved compound in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then calculated and expressed in units such as mg/mL or mol/L.

5.2.4. pKa Determination

The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration or computationally.

Potentiometric Titration:

-

A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration.

Computational Prediction:

Due to potential solubility issues in purely aqueous media, computational methods can provide a reliable estimate of the pKa. These methods, such as those based on density functional theory (DFT) combined with a continuum solvation model, calculate the free energy change of the deprotonation reaction in solution, from which the pKa can be derived[9][10][11][12][13].

Conclusion

(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid is a molecule of profound importance in the field of cancer therapy due to its role as the pharmacophoric side chain of Paclitaxel. A thorough understanding of its physical and chemical properties is essential for the ongoing research and development of new taxane-based anticancer agents and other potential therapeutic applications. This guide has provided a detailed summary of its key characteristics and the experimental methodologies used to determine them, serving as a foundational resource for the scientific community.

References

- 1. This compound 98 132201-33-3 [sigmaaldrich.com]

- 2. N-benzoyl-(2R,3S,)-3-phenylisoserine CAS 132201-33-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. glpbio.com [glpbio.com]

- 5. hspchem.com [hspchem.com]

- 6. A common pharmacophore for Taxol and the epothilones based on the biological activity of a taxane molecule lacking a C-13 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | Antiviral | TargetMol [targetmol.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mrupp.info [mrupp.info]

- 12. researchgate.net [researchgate.net]

- 13. optibrium.com [optibrium.com]

The Crucial Role of the N-Benzoyl-(2R,3S)-3-phenylisoserine Side Chain in Taxol's Antitumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (B517696) (Taxol), a potent antineoplastic agent, exerts its therapeutic effects by binding to β-tubulin and stabilizing microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in cancer cells. The intricate molecular structure of Taxol is paramount to its function, with the N-benzoyl-(2R,3S)-3-phenylisoserine side chain at the C-13 position playing an indispensable role. This technical guide provides an in-depth exploration of the pivotal function of this side chain in Taxol's antitumor activity. It delves into the structure-activity relationships, impact on tubulin binding and polymerization, and its influence on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Paclitaxel (Taxol) is a highly effective chemotherapeutic agent utilized in the treatment of various cancers, including ovarian, breast, and lung carcinomas.[1] Its mechanism of action is unique among microtubule-targeting agents; instead of inhibiting tubulin polymerization, Taxol enhances it and stabilizes the resulting microtubules against depolymerization.[2] This aberrant stabilization disrupts the delicate balance of microtubule dynamics essential for the formation and function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[2]

The complex diterpenoid structure of Taxol features a baccatin (B15129273) III core and a crucial ester side chain at the C-13 position, identified as this compound.[1] Extensive structure-activity relationship (SAR) studies have unequivocally demonstrated that this side chain is a primary determinant of Taxol's potent antitumor activity.[1] Modifications to this moiety can dramatically alter the drug's ability to interact with its target, β-tubulin, and consequently affect its cytotoxic efficacy. This guide will provide a detailed technical overview of the critical role of the this compound side chain.

The this compound Side Chain: A Key Pharmacophore

The this compound side chain is not merely an appendage but a critical pharmacophore that directly participates in the binding of Taxol to its target, β-tubulin. The specific stereochemistry of the side chain, (2'R, 3'S), is essential for its biological activity.

Structure-Activity Relationship (SAR)

SAR studies have illuminated the importance of various functional groups within the this compound side chain:

-

N-benzoyl Group: The benzoyl group at the N-3' position is vital for activity. Modifications to the phenyl ring of this group can modulate activity. For instance, certain substitutions at the meta position can enhance activity, while para substitutions are often detrimental.[3]

-

3'-Phenyl Group: The phenyl group at the C-3' position also contributes significantly to the binding affinity.

-

2'-Hydroxyl Group: The hydroxyl group at the C-2' position is critical for binding and is believed to form a key hydrogen bond within the binding pocket of β-tubulin. Its removal or modification leads to a substantial loss of activity.

-

Stereochemistry: The (2R,3S) stereoconfiguration of the isoserine side chain is optimal for fitting into the binding pocket on β-tubulin. Alterations to this stereochemistry result in a dramatic decrease in activity.[4]

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data on the cytotoxicity and tubulin polymerization-promoting activity of Taxol and its analogs with modifications in the this compound side chain.

Table 1: Cytotoxicity (IC50) of Taxol and C-13 Side Chain Analogs in Various Cancer Cell Lines

| Compound | Modification on C-13 Side Chain | Cell Line | IC50 (nM) | Reference |

| Paclitaxel | None (this compound) | SK-BR-3 (Breast) | 3.5 | [5][6] |

| Paclitaxel | None (this compound) | MDA-MB-231 (Breast) | 5.2 | [5][6] |

| Paclitaxel | None (this compound) | T-47D (Breast) | 2.8 | [5][6] |

| Docetaxel | N-tert-butoxycarbonyl instead of N-benzoyl | CA46 (Burkitt lymphoma) | 10 | [7] |

| Analog 1 | N-(p-chlorobenzoyl)-(2'R,3'S)-3'-phenylisoserine | B16 Melanoma | Comparable to Taxol | [8] |

| Analog 2 | N-benzoyl-(2'R,3'S)-3'-(p-chlorophenyl)isoserine | B16 Melanoma | Comparable to Taxol | [8] |

| 10-deacetyl-1a'-homotaxol | One carbon homologated side chain | - | >27 times less active | [9] |

| 1a'-homotaxotere | One carbon homologated side chain | - | >27 times less active | [9] |

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.

Table 2: In Vitro Tubulin Polymerization Activity of Taxol and C-13 Side Chain Analogs

| Compound | Modification on C-13 Side Chain | Assay Condition | EC50 (µM) or Activity | Reference |

| Paclitaxel | None (this compound) | 0.4 M glutamate, room temp, no GTP | 23 | [7] |

| Docetaxel | N-tert-butoxycarbonyl instead of N-benzoyl | 0.4 M glutamate, room temp, no GTP | 11 | [7] |

| 2-debenzoyl-2-(m-azidobenzoyl)paclitaxel | m-azidobenzoyl at C-2, standard side chain | 0.4 M glutamate, room temp, no GTP | 4.7 | [7] |

| Analog 1 | N-(p-chlorobenzoyl)-(2'R,3'S)-3'-phenylisoserine | - | Comparable to Taxol | [8] |

| Analog 2 | N-benzoyl-(2'R,3'S)-3'-(p-chlorophenyl)isoserine | - | Comparable to Taxol | [8] |

| 10-deacetyl-1a'-homotaxol | One carbon homologated side chain | - | At least 27 times less active | [9] |

| 1a'-homotaxotere | One carbon homologated side chain | - | At least 27 times less active | [9] |

Note: EC50 is the effective concentration required to achieve 50% of the maximal tubulin polymerization.

Signaling Pathways and Experimental Workflows

The binding of Taxol, facilitated by the this compound side chain, to β-tubulin initiates a cascade of intracellular events culminating in apoptosis.

Taxol-Induced Apoptotic Signaling Pathway

The stabilization of microtubules by Taxol leads to mitotic arrest, which in turn activates various signaling pathways.

Caption: Taxol-induced apoptotic signaling pathway.

Experimental Workflow for SAR Studies

A typical workflow for investigating the structure-activity relationship of Taxol analogs involves a multi-step process from synthesis to cellular assays.

Caption: Experimental workflow for SAR studies of Taxol analogs.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules by monitoring the change in turbidity.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM)

-

Taxol or analog stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Pre-warm the spectrophotometer to 37°C.

-

Prepare the tubulin polymerization buffer (TPB) by mixing GTB, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%). Keep on ice.

-

Prepare serial dilutions of the Taxol analog in TPB. Include a vehicle control (DMSO) and a positive control (Taxol).

-

Add 90 µL of the diluted compounds or controls to the wells of a pre-warmed 96-well plate.

-

On ice, dilute the purified tubulin stock to the desired final concentration (e.g., 2 mg/mL) with ice-cold TPB.

-

Initiate the polymerization reaction by adding 10 µL of the tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.

-

Plot the absorbance values against time to generate polymerization curves.

-

Calculate the EC50 value, which is the concentration of the compound that induces 50% of the maximal tubulin polymerization.

MTT Cytotoxicity Assay

This colorimetric assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Taxol or analog stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

-

Prepare serial dilutions of the Taxol analog in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-